molecular formula C24H28N4O B6961692 N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide

N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide

Cat. No.: B6961692
M. Wt: 388.5 g/mol
InChI Key: XACAKSMUHHHOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, with its unique structural features, is of particular interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(28(22-8-9-22)17-18-4-2-1-3-5-18)20-10-12-27(13-11-20)16-19-6-7-21-15-25-26-23(21)14-19/h1-7,14-15,20,22H,8-13,16-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACAKSMUHHHOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCN(CC3)CC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzyl and cyclopropyl groups through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing byproducts. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor function by binding to allosteric sites, altering the receptor’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other indazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the indazole core with the piperidine ring and the benzyl and cyclopropyl groups. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.